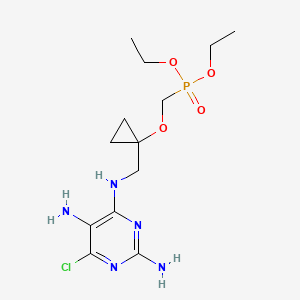
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, a cyclopropane ring, and a phosphonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate typically involves multiple steps. The starting materials often include 2,5-diamino-6-chloropyrimidine and cyclopropane derivatives. The key steps involve:
Formation of the Pyrimidine Intermediate: This involves the reaction of 2,5-diamino-6-chloropyrimidine with appropriate reagents to introduce the amino and chloro substituents.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve reagents such as diazo compounds.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane ring and phosphonate ester group may also contribute to the compound’s overall activity by affecting its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diamino-6-chloropyrimidine: A simpler pyrimidine derivative with similar substituents.
Cyclopropylamine: Contains the cyclopropane ring and an amino group.
Diethyl phosphite: A phosphonate ester similar to the phosphonate group in the compound.
Uniqueness
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of structural features, including the pyrimidine ring, cyclopropane ring, and phosphonate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H23ClN5O4P |
|---|---|
Molekulargewicht |
379.78 g/mol |
IUPAC-Name |
6-chloro-4-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]pyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C13H23ClN5O4P/c1-3-22-24(20,23-4-2)8-21-13(5-6-13)7-17-11-9(15)10(14)18-12(16)19-11/h3-8,15H2,1-2H3,(H3,16,17,18,19) |
InChI-Schlüssel |
NZTVIHMIMACROL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1(CC1)CNC2=C(C(=NC(=N2)N)Cl)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


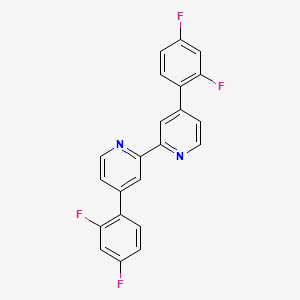
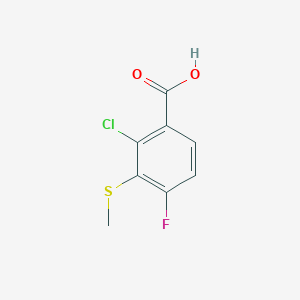
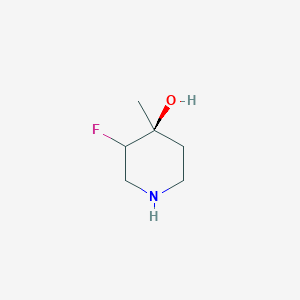
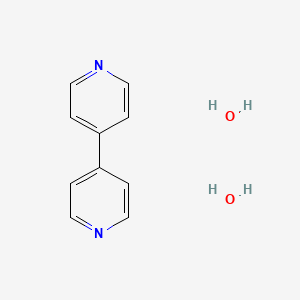
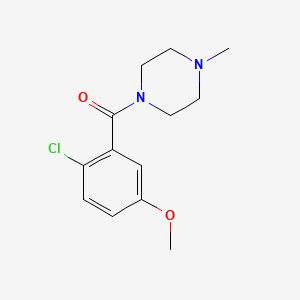
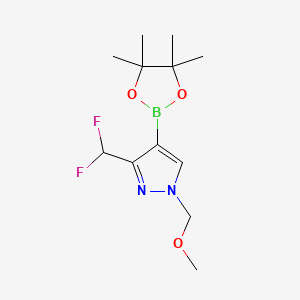
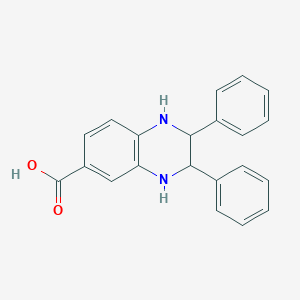
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
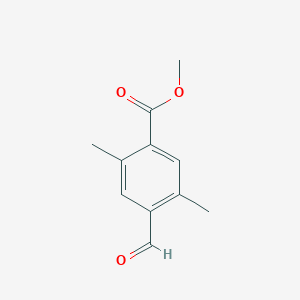
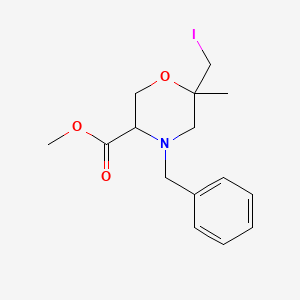
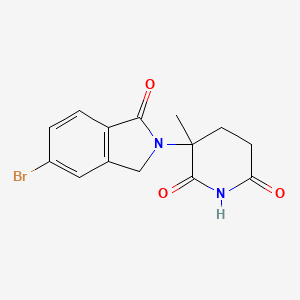
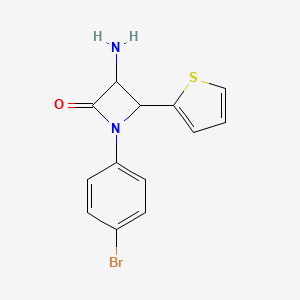
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)

